2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chromen ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, including the formation of the chromen ring, the introduction of the trifluoromethyl group, and the attachment of the phenoxy group. Common synthetic routes may include:
Formation of the Chromen Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Phenoxy Group: This step may involve etherification reactions using phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and chromen moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chromen ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl 2-{[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- 2-methylpropyl 2-{[3-(3-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
Uniqueness
2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23F3O6 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H23F3O6/c1-13(2)12-30-23(29)15(4)31-17-8-9-18-19(11-17)33-22(24(25,26)27)21(20(18)28)32-16-7-5-6-14(3)10-16/h5-11,13,15H,12H2,1-4H3 |
InChI Key |
NUDCXNSLHUFPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC(C)C)C(F)(F)F |
Origin of Product |
United States |
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